molecular formula C15H10ClN3O B13375724 3-(4-chlorophenyl)-6-phenyl-1,2,4-triazin-5(4H)-one

3-(4-chlorophenyl)-6-phenyl-1,2,4-triazin-5(4H)-one

Cat. No.: B13375724
M. Wt: 283.71 g/mol
InChI Key: HVRNDBVJRDDIEU-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-6-phenyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a triazine ring substituted with a 4-chlorophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6-phenyl-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzonitrile with phenylhydrazine in the presence of a base, followed by cyclization with formamide. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6-phenyl-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The triazine ring allows for substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend

Properties

Molecular Formula

C15H10ClN3O

Molecular Weight

283.71 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-phenyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C15H10ClN3O/c16-12-8-6-11(7-9-12)14-17-15(20)13(18-19-14)10-4-2-1-3-5-10/h1-9H,(H,17,19,20)

InChI Key

HVRNDBVJRDDIEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(NC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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